molecular formula C24H22FNO2 B2578103 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-93-3

2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2578103
CAS RN: 850906-93-3
M. Wt: 375.443
InChI Key: IMWVMDCLSJGDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one, also known as FGIN-1-27, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been shown to have various pharmacological effects.

Scientific Research Applications

Weak Interactions in Tetrahydroisoquinoline Derivatives

Research by Choudhury, Nagarajan, and Row (2003) explored the weak interactions in two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, highlighting the influence of organic fluorine in crystal packing. Their study, utilizing single-crystal X-ray diffraction, demonstrated different modes of interactions (C–H...F and C–H...O) that result in altered molecular conformations in compounds with fluorine substitutions, relevant to understanding the structural and electronic implications of such modifications in similar compounds including 2-(2-fluorobenzyl)-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1(2H)-one (Choudhury, Nagarajan, & Row, 2003).

Binding Characteristics of Fluorine-Substituted Ligands

A study on the binding characteristics of fluorine-substituted ligands for peripheral benzodiazepine receptors by Chaki et al. (1999) investigated [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), demonstrating its potent and selective binding. This research provides insight into the interaction of fluorine-substituted isoquinoline derivatives with biological receptors, potentially relevant for understanding the bioactivity of this compound in similar contexts (Chaki et al., 1999).

Synthesis of Fluoroalkylated Isoquinolines

Konno et al. (2005) explored the regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes, offering a method that could be applicable for synthesizing compounds like this compound. This research underscores the versatility and efficiency of palladium-catalyzed reactions in creating fluorine-substituted isoquinoline derivatives (Konno, Chae, Miyabe, & Ishihara, 2005).

Interaction with Human Serum Albumin

The study on interactions between fluorodihydroquinazolin derivatives and human serum albumin (HSA) by Wang et al. (2016) provides insights into how fluorine substitution affects the binding and structural conformation changes of HSA. This research might offer a perspective on the interactions between similar fluorine-substituted isoquinolines, including this compound, with biological macromolecules, essential for drug design and pharmacokinetic studies (Wang et al., 2016).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17(18-8-3-2-4-9-18)28-23-13-7-11-21-20(23)14-15-26(24(21)27)16-19-10-5-6-12-22(19)25/h2-13,17H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWVMDCLSJGDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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